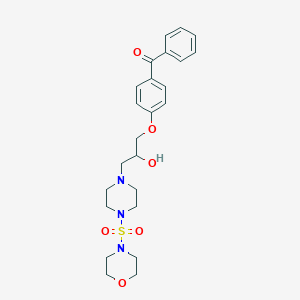

(4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone

Description

Properties

IUPAC Name |

[4-[2-hydroxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6S/c28-22(18-25-10-12-26(13-11-25)34(30,31)27-14-16-32-17-15-27)19-33-23-8-6-21(7-9-23)24(29)20-4-2-1-3-5-20/h1-9,22,28H,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMXUEZMCIFFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine

The morpholinosulfonyl group is introduced via sulfonylation of piperazine using morpholine-4-sulfonyl chloride. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions, with triethylamine (TEA) as a base to scavenge HCl:

Yields range from 70–85% after recrystallization from ethanol.

Alternative Route: Sulfur Trioxide Adducts

Patent US20140045847A1 describes a method where morpholine reacts with sulfur trioxide adducts (e.g., SO₃·DMF) to generate the sulfonylating agent in situ, followed by reaction with piperazine. This approach avoids handling unstable sulfonyl chlorides but requires stringent moisture control.

Formation of the Hydroxypropoxy Linker

Epoxide Ring-Opening Strategy

The hydroxypropoxy chain is installed via nucleophilic ring-opening of epichlorohydrin. The benzophenone hydroxyl group attacks the less hindered carbon of the epoxide, followed by displacement of the chloride with the piperazine-sulfonamide:

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction between the benzophenone derivative and 3-chloro-1,2-propanediol enables stereocontrolled formation of the hydroxypropoxy chain:

Subsequent substitution with piperazine-sulfonamide in acetonitrile at reflux completes the synthesis.

Final Coupling and Purification

Optimization of Reaction Conditions

Critical parameters for the coupling step include:

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require higher temperatures.

-

Base : Potassium carbonate or TEA effectively deprotonate the piperazine nitrogen.

-

Temperature : 80–100°C accelerates substitution but risks decomposition.

Table 1: Representative Coupling Conditions and Yields

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 24 | 72 |

| Acetone | TEA | 60 | 48 | 65 |

| DMSO | DBU | 100 | 12 | 68 |

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product (≥98% by HPLC).

-

Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted starting materials.

Alternative Synthetic Pathways

Solid-Phase Synthesis

A patent (WO2015181186A1) describes immobilizing the benzophenone segment on Wang resin, followed by sequential coupling of the hydroxypropoxy linker and piperazine-sulfonamide. Cleavage with TFA/H₂O yields the target compound with 60–70% purity, requiring additional HPLC purification.

Enzymatic Sulfonylation

Recent advances utilize aryl sulfotransferases to catalyze the sulfonylation of piperazine with morpholine-4-sulfonate donors. This green chemistry approach achieves 50–60% yields under mild conditions (pH 7.4, 25°C).

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 2H, benzophenone), 7.72–7.68 (m, 5H, aromatic), 4.21–4.15 (m, 2H, OCH₂), 3.89–3.82 (m, 4H, morpholine), 3.12–3.05 (m, 8H, piperazine).

-

HRMS : m/z calcd for C₂₉H₃₄N₃O₆S [M+H]⁺ 576.2118, found 576.2121.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

The compound (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its efficacy and safety could lead to new therapeutic agents.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone: Similar structure but lacks the morpholinosulfonyl group.

(4-(2-Hydroxy-3-(4-(methylsulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone: Similar structure but with a methylsulfonyl group instead of morpholinosulfonyl.

Uniqueness

The presence of the morpholinosulfonyl group in (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to unique pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone, often referred to as a morpholinosulfonyl derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring, a piperazine moiety, and a phenolic group. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula: C₁₆H₂₃N₃O₄S

Molecular Weight: 363.44 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The morpholinosulfonyl group enhances binding affinity, potentially modulating the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways.

- Receptor Modulation: It can act as an antagonist or agonist at specific receptors, influencing physiological responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives similar to this compound possess significant anticancer properties. For instance, compounds with similar morpholino structures have been evaluated for their effects on cancer cell lines like A549 and Bel7402. Results indicated that these compounds could inhibit cell migration and proliferation.

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| 4g | A549 | 3 | Inhibits migration by ~20% |

| 4g | Bel7402 | 5 | Reduces cell viability |

Antimicrobial Properties

In vitro studies have indicated that the compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Case Studies

-

Study on Anticancer Effects:

A study published in MDPI evaluated the anticancer effects of bromophenol derivatives related to this compound. The results suggested that similar structures could significantly reduce the viability of cancer cells through apoptosis induction and inhibition of migration . -

Antimicrobial Evaluation:

Another investigation assessed the antimicrobial properties of morpholine derivatives, revealing that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the potential use of such compounds in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.